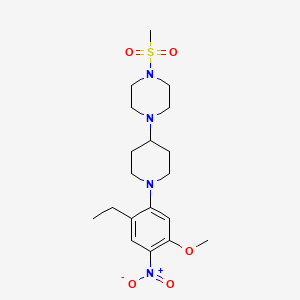
1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine
Overview
Description
1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine is a useful research compound. Its molecular formula is C19H30N4O5S and its molecular weight is 426.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine (CAS No. 1089282-90-5) is a synthetic molecule of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C19H30N4O5S
- Molecular Weight : 426.53 g/mol
The compound features a piperazine core substituted with a piperidine moiety and various functional groups, such as a methoxy and nitro group on the phenyl ring, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For example, studies on piperidine derivatives have shown effectiveness against various bacterial strains. Although specific data for this compound is limited, related compounds demonstrate moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. Derivatives of piperazine have been studied for their ability to inhibit acetylcholinesterase (AChE) and urease, which are vital targets in treating neurological disorders and infections, respectively. For instance, some synthesized compounds showed IC50 values as low as 0.63 µM against urease .
Anticancer Potential
Compounds similar to this compound have been evaluated for anticancer activity. Structure-activity relationship (SAR) studies suggest that the presence of specific substituents can enhance cytotoxicity against cancer cell lines. For example, certain thiazole-bearing molecules displayed promising anticancer properties with IC50 values lower than those of standard drugs like doxorubicin .
Study 1: Antimicrobial Screening
In a study evaluating a series of piperidine derivatives, one compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with an MIC value of 12 µg/mL. This suggests that modifications in the structure could lead to enhanced antimicrobial efficacy.
Study 2: Enzyme Inhibition Assay
A synthesized derivative with a similar scaffold was tested for AChE inhibition, showing an IC50 of 2.14 µM compared to a reference standard of 21.25 µM for thiourea. This indicates a strong potential for developing new inhibitors based on this chemical structure .
Study 3: Anticancer Activity
In vitro studies on derivatives revealed that a compound with similar structural features exhibited significant cytotoxicity against human glioblastoma cells with an IC50 value of approximately 10 µM, indicating potential for further development as an anticancer agent .
Table 1: Biological Activity Overview
Table 2: Structure-Activity Relationship Insights
Properties
IUPAC Name |
1-[1-(2-ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O5S/c1-4-15-13-18(23(24)25)19(28-2)14-17(15)21-7-5-16(6-8-21)20-9-11-22(12-10-20)29(3,26)27/h13-14,16H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNMTVANTXSCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)S(=O)(=O)C)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














